(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
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Overview
Description
(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE is a chemical compound with a complex structure that includes a morpholine ring substituted with a benzyl group and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE typically involves the reaction of 4-benzylmorpholine with ethylamine under controlled conditions. The process may include steps such as:
Formation of 4-Benzylmorpholine: This can be achieved by reacting morpholine with benzyl chloride in the presence of a base such as sodium hydroxide.
Alkylation with Ethylamine: The 4-benzylmorpholine is then reacted with ethylamine, often in the presence of a catalyst or under specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-((4-Benzylmorpholin-2-yl)methyl)-2-chloroacetamide
- (4-Benzylmorpholin-2-yl)methyl methanesulfonate
Uniqueness
(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE is unique due to its specific structural features, such as the combination of a morpholine ring with benzyl and ethylamine substituents
Properties
IUPAC Name |
N-[(4-benzylmorpholin-2-yl)methyl]-N-ethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-17(4-2)13-16-14-18(10-11-19-16)12-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUCRVYSGNJXHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CN(CCO1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440074 |
Source
|
Record name | N-[(4-Benzylmorpholin-2-yl)methyl]-N-ethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147465-50-7 |
Source
|
Record name | N-[(4-Benzylmorpholin-2-yl)methyl]-N-ethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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